Extended Hydrogen-Bond Acceptor Capacity Relative to Mono-Morpholine Carboxamide
N-(Morpholine-4-carbonyl)morpholine-4-carboxamide possesses 4 hydrogen-bond acceptors compared with 2 for morpholine-4-carboxamide . This doubling of acceptor sites arises from the symmetric bis-morpholine urea architecture and is predicted to enhance protein-ligand binding interactions without introducing additional rotatable bonds (both compounds have 0 freely rotatable bonds) . In structure-based design, a higher acceptor count on a rigid scaffold allows engagement of complementary donor residues in two distinct sub-pockets simultaneously.
| Evidence Dimension | Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 4 (PubChem computed property) |
| Comparator Or Baseline | Morpholine-4-carboxamide: 2 hydrogen bond acceptors (PubChem computed property) |
| Quantified Difference | 2-fold increase in H-bond acceptor capacity |
| Conditions | Computed property (Cactvs 3.4.8.x algorithm); no empirical solvent or pH dependence applied |
Why This Matters
Higher hydrogen-bond acceptor count on a rigid, zero-rotatable-bond scaffold offers superior interaction potential in structure-based drug design, directly influencing procurement decisions when selecting fragment or scaffold libraries.
- [1] PubChem. Compound Summary for CID 10890106, N-(morpholine-4-carbonyl)morpholine-4-carboxamide. National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/40797-71-5. View Source
- [2] PubChem. Compound Summary for CID 75088, Morpholine-4-carboxamide. National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/75088. View Source
